4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-iodo-6-nitrophenol
Overview
Description
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-iodo-6-nitrophenol is a useful research compound. Its molecular formula is C12H5ClF3IN2O3 and its molecular weight is 444.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-iodo-6-nitrophenol is the bacterial enzyme Phosphopantetheinyl transferase (PPTase) . PPTases are essential to bacterial cell viability and virulence .
Mode of Action
The compound acts as a potent inhibitor of bacterial PPTase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue . The compound’s interaction with its target results in the attenuation of secondary metabolism and thwarts bacterial growth .
Biochemical Pathways
The compound affects the pathways activated by PPTases, including microbial fatty acid synthase (FAS), a multidomain enzyme complex essential to bacterial cell viability and virulence . Reduction in FAS anabolic capacity exerts pleotropic effects on cell viability by inhibiting the production of the primary membrane component palmitate and halting the assembly of virulence-determining components of the bacterial cell walls .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo pharmacokinetic profiles, have been highlighted . These properties impact the bioavailability of the compound, further demonstrating its potential utility as a small-molecule inhibitor .
Result of Action
The compound’s action results in the attenuation of the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-iodo-6-nitrophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5ClF3IN2O3/c13-7-3-6(12(14,15)16)4-18-10(7)5-1-8(17)11(20)9(2-5)19(21)22/h1-4,20H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWSDDOURNODEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5ClF3IN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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